molecular formula C11H13N5S B7639496 5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No. B7639496
M. Wt: 247.32 g/mol
InChI Key: OTUNKUKWIFQQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolopyridine class of compounds and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is not fully understood. However, it has been found to inhibit various enzymes and proteins involved in disease pathogenesis. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune response. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine in lab experiments include its broad range of biological activities, its potential therapeutic applications, and its relatively simple synthesis method. However, its limitations include its potential toxicity, its limited solubility, and its relatively low potency compared to other compounds with similar activities.

Future Directions

There are several future directions for research on 5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine. These include:
1. Further exploration of its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative diseases.
2. Development of more potent analogs with improved pharmacological properties.
3. Investigation of its mechanism of action at the molecular level.
4. Evaluation of its safety and toxicity in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves a multi-step process. The first step involves the reaction of 2-amino-4-methylpyrimidine with 2-bromo-3-methylthiophene to form 5-(2-methylpyrimidin-4-yl)-2-methylthiophene. This intermediate is then reacted with 2-bromo-3-nitropyridine to form 5-(2-methylpyrimidin-4-yl)-6-nitro-2-methylthiophene. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon or iron powder.

Scientific Research Applications

5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-7-13-4-2-10(14-7)16-5-3-8-9(6-16)17-11(12)15-8/h2,4H,3,5-6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNKUKWIFQQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC3=C(C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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